molecular formula C30H35ClN4O3S3 B3222996 N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride CAS No. 1216615-88-1

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride

Cat. No.: B3222996
CAS No.: 1216615-88-1
M. Wt: 631.3 g/mol
InChI Key: GHHHRCUZWGJGRA-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride is a structurally complex small molecule characterized by three core components:

  • Benzothiazole moiety: A fused bicyclic aromatic system known for its role in modulating central nervous system (CNS) activity, particularly in anticonvulsant and neuroprotective agents .
  • Substituted benzamide: The 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl] group introduces a sulfonamide linker with a dimethylpiperidine substituent, likely improving solubility (via the hydrochloride salt) and target binding specificity.

The ethyl group at the 6-position of the thienopyridine ring and the sulfonyl-linked dimethylpiperidine are critical structural differentiators compared to analogs.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S3.ClH/c1-4-33-14-13-23-26(18-33)39-30(27(23)29-31-24-7-5-6-8-25(24)38-29)32-28(35)21-9-11-22(12-10-21)40(36,37)34-16-19(2)15-20(3)17-34;/h5-12,19-20H,4,13-18H2,1-3H3,(H,32,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHHRCUZWGJGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(CC(C6)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216615-88-1
Record name Benzamide, N-[3-(2-benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1216615-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the synthesis of the benzothiazole and thienopyridine cores, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Containing Anticonvulsants

Compounds featuring the benzothiazole moiety have been extensively studied for anticonvulsant activity. For example, Siddiqui et al. synthesized 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas (e.g., 5f, 5n, 5p ), which demonstrated 100% protection in the Maximal Electroshock Seizure (MES) model . Key structural and activity comparisons include:

Feature Target Compound Compound 5f/5n/5p
Benzothiazole Substituent Unsubstituted 1,3-benzothiazol-2-yl 6-F, 6-CH₃, or 6-OCH₃ substituents
Core Scaffold Thieno[2,3-c]pyridine Azetidinone (β-lactam) ring
Activity (MES Model) Not reported 100% protection at 30 mg/kg
Toxicity Undisclosed No neurotoxicity/hepatotoxicity at 30 mg/kg

The absence of substituents on the benzothiazole ring in the target compound may reduce anticonvulsant potency compared to 5f/5n/5p, where electron-withdrawing groups (F) or methyl groups enhance activity . However, the thienopyridine scaffold could improve metabolic stability over azetidinone-based analogs.

Thienopyridine Derivatives

A structurally related compound, N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (), shares the thienopyridine-benzothiazole core but differs in the sulfonamide substituent (methyl-phenyl vs. 3,5-dimethylpiperidine). The dimethylpiperidine group in the target compound likely enhances solubility and reduces off-target interactions due to its basic nitrogen and steric bulk.

Sulfonamide-Substituted Benzamides

Sulfonamide linkages are common in kinase inhibitors and anticonvulsants. The 3,5-dimethylpiperidine substituent in the target compound’s benzamide group distinguishes it from simpler sulfonamides. For instance, in , unsubstituted sulfonamides showed moderate activity, while bulkier groups (e.g., piperidine) may improve target affinity or pharmacokinetics.

Key Research Findings and Hypotheses

Substituent Effects: The 6-ethyl group on the thienopyridine may enhance lipophilicity, promoting CNS penetration compared to smaller alkyl groups. The 3,5-dimethylpiperidine sulfonamide could increase solubility (via hydrochloride salt) and reduce cytotoxicity relative to aryl sulfonamides .

Activity Predictions: SimilarityLab () suggests that analogs with benzothiazole-thienopyridine hybrids may target voltage-gated ion channels or GABA receptors, common in anticonvulsants .

Toxicity Profile: The absence of hepatotoxicity in ’s benzothiazole-azetidinone compounds at 30 mg/kg suggests the target compound may also exhibit low toxicity, pending experimental validation.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure with multiple functional groups that contribute to its biological activity. The IUPAC name highlights its complex arrangement of benzothiazole and thienopyridine moieties. Its molecular formula is C25H30ClN3O4S2C_{25}H_{30}ClN_3O_4S_2, with a molecular weight of approximately 494.10 g/mol.

PropertyValue
Molecular FormulaC25H30ClN3O4S2C_{25}H_{30}ClN_3O_4S_2
Molecular Weight494.10 g/mol
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit various kinases involved in signaling pathways related to cancer proliferation and angiogenesis. For instance, studies have indicated that similar benzothiazole derivatives can effectively inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and FGFR-1, which are critical in tumor growth and metastasis .

Anticancer Properties

Several studies have demonstrated the anticancer potential of compounds similar to this compound:

  • Inhibition of Cell Proliferation : In vitro assays show that the compound can significantly reduce the proliferation of cancer cells by inducing apoptosis. For example, a related compound demonstrated an IC50 value of 0.17 µM against VEGFR-2 in MCF-7 cells .
  • Apoptosis Induction : The compound has been shown to trigger both early and late apoptosis in cancer cell lines. In one study, treated cells exhibited a 37.83% increase in apoptotic cells compared to only 0.89% in untreated controls .

Antibacterial Activity

Research indicates that benzothiazole derivatives possess antibacterial properties. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival .

Study 1: Dual Inhibitory Activity

A study focused on synthesizing benzothiazole derivatives for dual inhibition of BRAF and VEGFR pathways found that compounds with structural similarities showed promising results in inhibiting these targets effectively .

Study 2: Apoptosis in Cancer Cells

In another investigation involving derivative compounds, researchers observed significant apoptosis induction in cancer cell lines after treatment with the synthesized compounds over a 24-hour period .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling benzothiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under controlled conditions. Key parameters include:

  • Temperature control (e.g., 60–90°C for cyclization steps).
  • Solvent selection (e.g., ethanol for amide bond formation, DMF for sulfonylation).
  • Purification methods (recrystallization or column chromatography to isolate the hydrochloride salt). Yield optimization may require Design of Experiments (DoE) approaches to test variables like catalyst loading and stoichiometry .

Q. Which analytical techniques are essential for structural confirmation?

A combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination is recommended. Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved via computational modeling (DFT calculations) .

Q. How does the compound’s solubility affect experimental design in biological assays?

The hydrochloride salt improves aqueous solubility, but its lipophilic benzothiazole and sulfonyl groups may require co-solvents (e.g., DMSO ≤0.1% v/v). Solubility profiles should be pre-tested using UV-Vis spectroscopy or HPLC to avoid precipitation in cell-based assays .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data across different assay platforms?

  • Dose-response validation : Ensure consistent compound purity (≥95% by HPLC) and avoid batch-to-batch variability.
  • Mechanistic follow-up : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement.
  • Metabolic stability checks : Assess hepatic microsomal degradation to rule out false negatives .

Q. How can computational methods predict non-covalent interactions influencing the compound’s reactivity?

  • Molecular docking : Simulate binding modes with targets (e.g., kinases) using software like AutoDock Vina.
  • MD simulations : Analyze stability of piperidinyl sulfonyl interactions in aqueous environments.
  • QM/MM studies : Model charge distribution in the benzothiazole-thienopyridine core to guide SAR .

Q. What experimental approaches mitigate byproduct formation during sulfonylation steps?

  • Stepwise sulfonylation : Introduce the 3,5-dimethylpiperidinyl sulfonyl group before benzamide coupling to reduce steric hindrance.
  • Low-temperature reaction control (0–5°C) to minimize sulfonic acid byproducts.
  • In-situ FTIR monitoring to track sulfonyl chloride consumption .

Methodological Challenges and Solutions

Q. How to resolve spectral overlap in ¹H NMR for closely spaced aromatic protons?

  • Use ¹³C DEPT-Q NMR to distinguish proton environments.
  • Apply selective NOE experiments to identify spatial proximity of protons in the thienopyridine ring .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline Raman spectroscopy for real-time reaction monitoring.
  • Design space exploration : Define optimal ranges for pH, mixing speed, and reagent addition rates using DoE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride

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